2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-15-10-11-19(12-16(15)2)28-22-20(13-24-28)17(3)25-26-23(22)30-14-21(29)27(4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFDOLNADHJRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyridazine scaffold have been reported to interact with various targets, including kinases.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. These activities suggest that the compound could affect multiple biochemical pathways.
Biological Activity
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide is a compound characterized by its complex structure and diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H23N5OS
- Molecular Weight : 417.5 g/mol
- CAS Number : 1105203-96-0
Biological Activities
Research indicates that compounds containing pyrazole and thioether moieties exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
1. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptotic pathways, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.
2. Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in preclinical models:
- Inhibition of Cytokine Production : Reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : Likely involves the modulation of NF-kB signaling pathways.
3. Antimicrobial Properties
Similar to other pyrazole derivatives, this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrates antifungal properties, particularly against Candida species.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : Acts as an inhibitor for specific kinases involved in cancer cell signaling.
- Receptor Binding : Shows affinity for various receptors implicated in inflammation and pain pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide exhibit significant antiviral properties. For instance, related compounds have been tested against viruses such as SARS-CoV-2 and influenza A. They target the RNA-dependent RNA polymerase (RdRp), inhibiting viral replication with low cytotoxicity levels compared to traditional antiviral drugs like ribavirin .
Anti-inflammatory Effects
Compounds within the pyrazolo family have demonstrated anti-inflammatory effects. They modulate various signaling pathways involved in inflammation, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The thioether functional group in this compound may enhance its interaction with biological targets involved in inflammatory responses.
CNS Activity
Research indicates that pyrazolo derivatives may possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo derivatives, including compounds structurally similar to this compound, found that several exhibited potent inhibition of SARS-CoV-2 RdRp activity. The most effective compounds showed EC50 values in the nanomolar range while maintaining low cytotoxicity in human cell lines .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of pyrazolo compounds highlighted their ability to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. The study noted that these compounds could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is beneficial for memory and learning processes .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Answer : The synthesis of complex heterocycles like this compound requires careful selection of intermediates (e.g., α-chloroacetamides) and reaction conditions. For example, multi-step protocols involving nucleophilic substitution (e.g., thioether formation) and cyclization should be optimized for regioselectivity. Low-yield steps, such as those reported in analogous pyrazolo-pyridazine syntheses (2-5% overall yield in 11 steps for AZD8931 ), highlight the need for catalytic optimization or alternative reagents. Characterization via NMR, IR, and X-ray crystallography (as in ) is critical for confirming structural integrity.
Q. Which analytical techniques are most reliable for characterizing its structural features?
- Answer : A combination of spectroscopic and crystallographic methods is essential.
- 1H/13C NMR : Resolves substituent positions on aromatic rings and confirms acetamide branching .
- X-ray diffraction : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related pyrazolo-benzothiazine derivatives .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How can researchers address low yields in the final synthetic steps?
- Answer : Methodological adjustments include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reactivity in thioether formation.
- Catalysis : Palladium or copper catalysts could enhance coupling efficiency in pyridazine ring closure .
- Purification : Gradient chromatography or recrystallization minimizes byproduct interference .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions.
- DFT calculations : Compare optimized geometries with X-ray data to identify conformational biases .
- Variable-temperature NMR : Detects equilibrium shifts in solution vs. solid-state structures .
- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing crystallographic outcomes .
Q. How can the compound’s mechanism of action be investigated in biological systems?
- Answer : Prioritize interdisciplinary approaches:
- In vitro assays : Screen for kinase or receptor binding using fluorescence polarization or SPR .
- Metabolic profiling : LC-MS/MS identifies metabolites and degradation pathways .
- Computational docking : Predict binding modes to targets like ATP-binding pockets using AutoDock Vina .
Q. What methodologies assess its environmental fate and toxicity?
- Answer : Follow EPA/DOE frameworks for energy-related pollutants :
- Atmospheric modeling : Simulate oxidation pathways and half-life under UV/ozone exposure.
- Aquatic toxicity testing : Use Daphnia magna or algal assays to measure EC50 values.
- Soil adsorption studies : Evaluate bioavailability via batch equilibrium experiments.
Q. How can cross-disciplinary approaches enhance its application in materials science?
- Answer : Integrate chemical engineering principles (CRDC subclass RDF2050107 ):
- Polymer composites : Incorporate the compound as a monomer for conductive or thermally stable materials.
- Membrane technology : Test its efficacy in gas-separation membranes using permeability assays .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry metrics (e.g., E-factor) to reduce waste .
- Data Validation : Use PubChem’s computed properties (e.g., LogP, pKa) as benchmarks but validate experimentally .
- Collaborative Frameworks : Leverage training programs like CHEM/IBiS 416 for advanced experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
